molecular formula C9H17NO2 B1423779 (8-Methyl-6,10-dioxaspiro[4.5]dec-8-yl)amine CAS No. 873379-68-1

(8-Methyl-6,10-dioxaspiro[4.5]dec-8-yl)amine

Cat. No. B1423779
CAS RN: 873379-68-1
M. Wt: 171.24 g/mol
InChI Key: ADIONSGYZXTZLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(8-Methyl-6,10-dioxaspiro[4.5]dec-8-yl)amine, also known as MDDA, is a chemical compound that has been of significant interest in scientific research due to its potential applications in various fields. MDDA is a spiro-amine that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects have been studied extensively.

Scientific Research Applications

Organic Synthesis and Catalysis

  • Calix[4]arene-based Polymers : A Mannich base derivative involving a cyclic secondary amine similar to the one was synthesized and showed significant sorption efficiency for water-soluble carcinogenic azo dyes, indicating its potential in environmental remediation and material science applications (Akceylan, Bahadir, & Yılmaz, 2009).
  • Enantioselective Synthesis : Derivatives of similar spirocyclic structures have been used in organocatalytic enantioselective synthesis processes to create bicyclic β-lactones, showcasing the utility of these compounds in synthesizing complex molecular architectures (Nguyen et al., 2012).
  • Biolubricant Potential : Novel compounds derived from oleic acid, showing structural similarities, were synthesized and demonstrated promising physicochemical properties as potential biolubricants, highlighting the diverse industrial applications of these spirocyclic compounds (Kurniawan et al., 2017).

Material Science

  • Polymer Chemistry : The synthesis of calix[4]arene-based copolymers from cyclic secondary amines similar to the target compound was explored, revealing better sorption properties for azo dyes, which could be beneficial in developing new materials for dye removal and water purification technologies (Akceylan, Bahadir, & Yılmaz, 2009).

Safety and Hazards

This compound should be handled with care. Some general safety measures include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and not eating, drinking, or smoking when using this product . It should be stored away from heat/sparks/open flames/hot surfaces and kept in a cool place .

properties

IUPAC Name

8-methyl-6,10-dioxaspiro[4.5]decan-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-8(10)6-11-9(12-7-8)4-2-3-5-9/h2-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADIONSGYZXTZLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2(CCCC2)OC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(8-Methyl-6,10-dioxaspiro[4.5]dec-8-yl)amine
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(8-Methyl-6,10-dioxaspiro[4.5]dec-8-yl)amine
Reactant of Route 6
(8-Methyl-6,10-dioxaspiro[4.5]dec-8-yl)amine

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